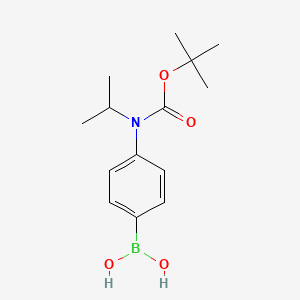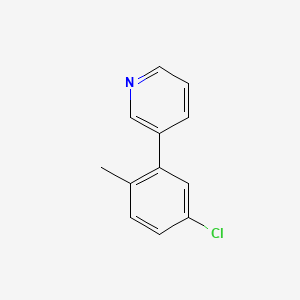
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%
説明
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 99-100 °C and a molecular weight of 257.58 g/mol. It is soluble in most organic solvents and is used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of organic compounds, as a precursor to pharmaceuticals, and in the manufacture of dyes and pigments.
作用機序
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, acts as an electrophilic reagent in organic synthesis. It is capable of reacting with nucleophiles, such as alcohols, amines, and carboxylic acids. It can also react with electrophiles, such as aldehydes and ketones. This reaction results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, it has been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has several advantages and limitations for use in laboratory experiments. One advantage is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively stable and can be stored for extended periods of time. However, it can be toxic if ingested and should be handled with care. Additionally, it can react with other compounds and should be used with caution.
将来の方向性
There are a number of potential future directions for the use of 2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%. One potential direction is in the development of new pharmaceuticals, as it has been shown to have inhibitory effects on certain enzymes. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of polymers and biodegradable plastics. Finally, it could be used in the development of new catalysts for organic synthesis.
科学的研究の応用
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. It is also used as a catalyst in organic synthesis and as a reagent in the synthesis of organic compounds. Additionally, it is used in the synthesis of polymers and in the manufacture of biodegradable plastics.
特性
IUPAC Name |
2-chloro-5-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMEIJZUJJBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673471 | |
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorophenyl)benzoic acid | |
CAS RN |
1183702-65-9 | |
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















